1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)
Description
The compound 1,3-Dioxolane-2-carboxylic acid, 2,4,5-trimethyl-, [4S-(2α,4α,5β)]-(9CI) is a stereospecific dioxolane derivative with a carboxylic acid functional group and three methyl substituents at positions 2, 4, and 5 of the 1,3-dioxolane ring. The stereochemistry ([4S-(2α,4α,5β)]) suggests a distinct spatial arrangement that may influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
73083-42-8 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(4S,5S)-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(2)11-7(3,10-4)6(8)9/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
SWNQQEKUBGWZBA-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C(=O)O)C |
Canonical SMILES |
CC1C(OC(O1)(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,2-Epoxypropane (Propylene Oxide) with Acetone
One of the primary synthetic routes to the 2,4,5-trimethyl-1,3-dioxolane framework involves the cyclization reaction between 1,2-epoxypropane (propylene oxide) and acetone under catalysis.
- Catalysts:
- Ionic liquids based on 1-alkyl-3-methylimidazolium salts combined with anhydrous zinc chloride (ZnCl2) have been reported as highly efficient catalysts.
- This catalyst system improves selectivity and conversion compared to traditional catalysts such as trifluoromethane sulfonic acid zinc, which is expensive and environmentally problematic.
- Reaction Conditions:
- Temperature range: -20 °C to 150 °C (preferably 30-80 °C)
- Pressure: Atmospheric to 5 MPa (preferably atmospheric to 2 MPa)
- Molar ratios: 1,2-epoxypropane : acetone : ZnCl2 = 1 : 0.1-10 : 0.1-1 (preferably 1 : 1-4 : 0.1-0.4)
- Process:
- Under these conditions, the epoxypropane and acetone undergo ring-opening and subsequent cyclization to form 2,2,4-trimethyl-1,3-dioxolane.
- The catalyst system allows for high conversion (94-95%) and selectivity (99-100%) toward the desired dioxolane product.
- Advantages:
Conversion to 2-Oxo-1,3-dioxolane-4-carboxylic Acid and Derivatives
The target compound, 1,3-dioxolane-2-carboxylic acid, 2,4,5-trimethyl-, can be accessed via oxidation and functional group transformations of the dioxolane intermediates.
Preparation of 2-oxo-1,3-dioxolane-4-carboxylic acid:
- A reported method involves refluxing an intermediate compound (e.g., from EP2397474 A1) with water and acetic acid for 3 hours, followed by extraction with cyclohexane and crystallization steps.
- The product is isolated as a colorless crystalline solid with melting point 119-121 °C.
- Spectroscopic data (1H-NMR, 13C-NMR, IR) confirm the structure, showing characteristic signals for carboxylic acid and cyclocarbonate groups.
-
- Reaction of the acyl chloride with amines (e.g., cyclohexylamine) in the presence of triethylamine in anhydrous tetrahydrofuran (THF) at low temperature (0-4 °C) leads to the corresponding carboxamide in high yield (94%).
- The reaction proceeds with precipitation of triethylamine hydrochloride, which is filtered off, and the product is isolated after solvent removal.
Summary Table of Preparation Methods
Analytical and Spectroscopic Data Supporting Preparation
- 1H-NMR (CDCl3/DMSO-d6):
- Broad singlet at ~9.5 ppm (carboxylic acid proton)
- Multiplets at ~4.5-5.0 ppm corresponding to dioxolane ring protons
- 13C-NMR:
- Carbonyl carbons at ~168 ppm (acid) and ~153 ppm (cyclocarbonate)
- Ring carbons at ~67-72 ppm
- IR Spectroscopy:
- Broad OH stretch around 2977 cm^-1 (acid)
- Strong carbonyl stretches at ~1785 and 1793 cm^-1 (cyclocarbonate and acid)
- Melting Point: 119-121 °C for the carboxylic acid intermediate.
Research Findings and Comparative Analysis
- The use of ionic liquid and zinc chloride catalysts represents a significant advancement in the synthesis of dioxolane derivatives, offering higher selectivity and conversion rates compared to traditional acidic catalysts.
- The multi-step preparation involving cyclization, oxidation, halogenation, and amidation is well-documented with reproducible yields and well-characterized intermediates.
- The stereochemical integrity of the product is maintained throughout the process, as indicated by the defined stereochemical descriptors and consistent spectral data.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and substituted dioxolane derivatives .
Scientific Research Applications
1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure . Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Differences
The compound is compared to two closely related dioxolane derivatives:
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4S-trans)-(9CI) (CAS 127062-02-6)
- Molecular Formula : C₇H₁₂O₄
- Substituents : Methyl groups at positions 2, 2, and 3.
- Stereochemistry : 4S-trans configuration.
- Applications : Used in chemical synthesis and materials science due to its stability and reactivity .
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid (CAS 124600-38-0)
- Molecular Formula : C₇H₁₂O₄
- Substituents : Methyl groups at positions 2, 2, and 5.
- Stereochemistry : 4S,5S configuration.
- Applications : Cited in agricultural chemistry for its role in bioactive compound synthesis .
Key Structural Variations:
- Substituent Positions : The target compound has methyl groups at positions 2, 4, and 5, whereas analogs feature 2,2,5-trimethyl substitution. This positional isomerism affects steric hindrance and electronic properties.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-dioxolane-2-carboxylic acid derivatives with stereochemical control?
- Methodology : Use palladium-catalyzed reductive cyclization of nitroarenes/nitroalkenes with formic acid derivatives as CO surrogates to achieve stereoselectivity. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the [4S-(2α,4α,5β)] configuration. Monitor reaction progress via TLC and purify intermediates via column chromatography .
- Key Challenges : Competing side reactions (e.g., epimerization) may reduce enantiomeric excess. Use chiral auxiliaries or catalysts to enhance stereochemical fidelity.
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodology : Perform X-ray crystallography using single crystals grown via slow evaporation in a solvent system (e.g., ethanol/water). Refine data with software like SHELXL, and validate bond lengths/angles against DFT-optimized structures. For example, analogous 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid derivatives showed C–O bond lengths of 1.43–1.46 Å and chair conformations .
- Data Interpretation : Compare torsion angles (e.g., C2-C4-C5-O) to confirm the [2α,4α,5β] configuration.
Q. What safety precautions are critical when handling this compound in the lab?
- Exposure Controls : Use fume hoods for synthesis steps involving volatile reagents. Wear OSHA-compliant chemical goggles, nitrile gloves, and flame-resistant lab coats. Ensure eyewash stations and safety showers are accessible .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid contact with oxidizers (e.g., peroxides) to minimize decomposition risks .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 1,3-dioxolane ring in catalytic reactions?
- Mechanistic Insights : The 2,4,5-trimethyl groups increase steric hindrance, slowing nucleophilic attacks at the dioxolane oxygen. DFT studies on analogous compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride) show that electron-withdrawing substituents enhance electrophilicity at the carbonyl carbon, facilitating ring-opening reactions .
- Experimental Validation : Compare reaction rates with/without methyl substituents using kinetic isotopic effects (KIE) or Hammett plots.
Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?
- Methodology : Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to separate impurities. For stereoisomeric contaminants, employ chiral columns (e.g., Chiralpak IA) or circular dichroism spectroscopy .
- Case Study : A study on 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid achieved 99.5% purity via preparative HPLC, with impurities identified as regioisomers (e.g., 4-substituted analogs) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Profiling : Conduct accelerated degradation studies (40–60°C, pH 1–13). Monitor hydrolysis via NMR (disappearance of dioxolane proton signals at δ 4.8–5.2 ppm). For example, related 1,3-dioxolanes degrade rapidly in acidic conditions (t₁/₂ < 2 hrs at pH 1) but remain stable at pH 7–9 for >48 hrs .
- Mitigation Strategies : Use buffered solutions during biological assays to prevent ring-opening.
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
- Analysis : Solubility data may vary due to polymorphic forms (e.g., anhydrous vs. hydrate). For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, solubility in DMSO was 25 mg/mL (anhydrous) vs. 15 mg/mL (monohydrate) .
- Resolution : Characterize the solid form via PXRD and DSC before solubility testing. Use co-solvents (e.g., 10% ethanol/water) to enhance aqueous solubility.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
